molecular formula C18H16N2O2S B4094396 2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine

2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine

Cat. No.: B4094396
M. Wt: 324.4 g/mol
InChI Key: GOWGKFMQKGGMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 2-(3-phenoxyphenoxy)ethylsulfanyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the oxidative annulation of anilines, aryl ketones, and DMSO as a methine equivalent promoted by K₂S₂O₈, which provides 4-arylpyrimidines . Additionally, a ZnCl₂-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired yield. The Suzuki–Miyaura coupling is particularly favored in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.

Properties

IUPAC Name

2-[2-(3-phenoxyphenoxy)ethylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-2-6-15(7-3-1)22-17-9-4-8-16(14-17)21-12-13-23-18-19-10-5-11-20-18/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWGKFMQKGGMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.